5,8-Difluoro-2-methylquinazolin-4(1H)-one
Overview
Description
5,8-Difluoro-2-methylquinazolin-4(1H)-one, or 5,8-DFMQ, is a quinazoline compound with a variety of applications in scientific research. It is a useful tool for studying a range of biochemical and physiological processes, as well as being an important component in the synthesis of a number of pharmaceuticals.
Scientific Research Applications
1. Antitumor and Tubulin-Binding Properties
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 5,8-Difluoro-2-methylquinazolin-4(1H)-one, has demonstrated significant antitumor properties. It exhibits potent antiproliferative activity against various human tumor cell lines and possesses suitable druglike properties including aqueous solubility, lipophilicity, and metabolic stability. The compound and its analogues disrupt tumor vasculature, inhibit tumor cell proliferation, and induce apoptosis, functioning as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
2. Photophysical Properties
2-Styryl-substituted 3H-, 3-phenyl-, and 3-naphthylquinazolin-4-ones, including their 6,7-difluoro derivatives, have been synthesized and studied for their photophysical properties. The structuring and condensation of appropriate 2-methylquinazolin-4-ones with aromatic aldehydes offer insights into the versatile photophysical characteristics of these compounds (Trashakhova et al., 2011).
3. Tubulin-Polymerization Inhibition
A study focused on optimizing 4-(N-Cycloamino)phenylquinazolines for their role as tubulin-polymerization inhibitors targeting the colchicine site. Compounds in this class, related to 5,8-Difluoro-2-methylquinazolin-4(1H)-one, have shown substantial in vitro cytotoxic activity and potency against tubulin assembly. These compounds also inhibit colchicine binding and disrupt microtubule formation, indicating their potential in cancer treatment strategies (Wang et al., 2014).
properties
IUPAC Name |
5,8-difluoro-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-8-6(11)3-2-5(10)7(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYQUFPESYKSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591948 | |
Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
CAS RN |
825654-55-5 | |
Record name | 5,8-Difluoro-2-methylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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